molecular formula C19H20ClN3O2S2 B3016937 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide CAS No. 1252857-45-6

2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide

Cat. No.: B3016937
CAS No.: 1252857-45-6
M. Wt: 421.96
InChI Key: RNPRVNLZVAVTJS-UHFFFAOYSA-N
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Description

2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C19H20ClN3O2S2 and its molecular weight is 421.96. The purity is usually 95%.
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Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide belongs to a class of compounds known for their potential as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. This dual inhibitory action is significant because both TS and DHFR are key enzymes in the folate pathway, which is crucial for DNA synthesis and repair. Inhibition of these enzymes can halt the proliferation of rapidly dividing cells, such as cancer cells, making these compounds potential candidates for anticancer therapy. The most potent dual inhibitor of human TS and human DHFR known to date exhibited an IC50 value of 40 nM for TS and 20 nM for DHFR, highlighting the effectiveness of this compound class in inhibiting these critical enzymes (Gangjee et al., 2008).

Crystal Structure Analysis

The crystal structure analysis of compounds similar to this compound provides insights into their molecular conformation, which is crucial for understanding their interaction with biological targets. These analyses reveal that molecules typically have a folded conformation, with the pyrimidine ring inclined at various angles to the benzene ring, which can affect the compound's binding affinity and selectivity towards TS and DHFR (Subasri et al., 2017).

Antimicrobial and Antitumor Activities

Compounds with the thieno[3,2-d]pyrimidin-2-yl scaffold have been explored for their antimicrobial and antitumor activities. The structural framework allows for the synthesis of diverse derivatives with potential biological activities. For instance, a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives demonstrated potent anticancer activity, comparable to that of reference drugs, against various human cancer cell lines, including breast, cervical, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).

Properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2S2/c1-2-3-9-23-18(25)17-15(8-10-26-17)22-19(23)27-12-16(24)21-11-13-4-6-14(20)7-5-13/h4-8,10H,2-3,9,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPRVNLZVAVTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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